molecular formula C15H16ClNO3S B603786 4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide CAS No. 1374679-70-5

4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B603786
CAS No.: 1374679-70-5
M. Wt: 325.8g/mol
InChI Key: GMZNVVBLSFZCDF-UHFFFAOYSA-N
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Description

“4-chloro-3-methoxy-N-(4-methylbenzyl)benzenesulfonamide” is a chemical compound. Based on its name, it likely contains a benzenesulfonamide group, a methoxy group at the 3rd position, a chlorine atom at the 4th position of the benzene ring, and a 4-methylbenzyl group attached to the nitrogen atom of the sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the functional groups on the benzene ring and the orientation of the 4-methylbenzyl group on the sulfonamide nitrogen . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing chloro group and the electron-donating methoxy and 4-methylbenzyl groups . The sulfonamide group might also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar benzene ring might affect its solubility, boiling point, and melting point .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Sulfonamides are known to have antibacterial properties, but the presence of the other functional groups might alter this activity .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, structure, reactivity, and potential biological activity. It could also involve modifying its structure to enhance its properties or reduce its potential hazards .

Properties

IUPAC Name

4-chloro-3-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)13-7-8-14(16)15(9-13)20-2/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNVVBLSFZCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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